molecular formula C10H9F4NO2 B1653840 2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide CAS No. 198967-27-0

2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide

Cat. No.: B1653840
CAS No.: 198967-27-0
M. Wt: 251.18 g/mol
InChI Key: NOUPPELZOLDUCK-UHFFFAOYSA-N
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Description

2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide is a fluorinated aromatic amide. This compound is known for its unique chemical structure, which includes a benzamide core substituted with a fluoro group, a methoxy group, a methyl group, and a trifluoromethyl group. These substitutions impart distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-(trifluoromethyl)benzoic acid.

    Formation of Amide: The benzoic acid is reacted with N,N-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Methoxylation: The resulting amide is then treated with methanol and a base, such as sodium hydride, to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the fluoro or trifluoromethyl groups.

    Oxidation: Products with oxidized methoxy or methyl groups, such as aldehydes or carboxylic acids.

    Reduction: Products with reduced methoxy or methyl groups, such as alcohols or alkanes.

    Hydrolysis: 2-fluoro-4-(trifluoromethyl)benzoic acid and N-methoxy-N-methylamine.

Scientific Research Applications

2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)-: Similar structure but with the trifluoromethyl group at a different position.

    N-Methoxy-N-methylbenzamide: Lacks the fluoro and trifluoromethyl groups.

    2-Fluoro-3-(trifluoromethyl)benzamide: Similar structure but without the methoxy and methyl groups.

Uniqueness

2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide is unique due to the specific combination of substituents on the benzamide core. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c1-15(17-2)9(16)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUPPELZOLDUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)C(F)(F)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460573
Record name Benzamide, 2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198967-27-0
Record name Benzamide, 2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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